molecular formula C15H28O3 B14007836 Ethyl 3-methyl-3-nonyloxirane-2-carboxylate CAS No. 83803-54-7

Ethyl 3-methyl-3-nonyloxirane-2-carboxylate

Cat. No.: B14007836
CAS No.: 83803-54-7
M. Wt: 256.38 g/mol
InChI Key: YHCBZNQNUSFQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-methyl-3-nonyloxirane-2-carboxylate is a trisubstituted oxirane derivative supplied for research and development purposes. This compound is characterized by an ester functional group and a sterically hindered oxirane (epoxide) ring, which is substituted with a methyl group and a long-chain nonyl group. The presence of the lengthy nonyl chain is a key structural feature that may influence the compound's lipophilicity, solubility in organic solvents, and thermal stability. As a member of the glycidate ester family, this compound serves as a versatile chiral building block or synthetic intermediate in organic synthesis . The strained, three-membered epoxide ring is highly reactive, making it a prime candidate for investigating ring-opening reactions with various nucleophiles such as amines, alcohols, and hydride agents . These reactions can lead to the synthesis of more complex molecules, including diols, amino alcohols, and other functionalized esters, which are valuable scaffolds in medicinal chemistry and materials science. The specific mechanism of action for this class of compounds often involves a nucleophilic attack on the electrophilic carbons of the oxirane ring, a process that can be regioselective depending on the reaction conditions and the nature of the substituents . Researchers may explore its application in the synthesis of complex organic molecules, fine chemicals, and potentially as a precursor for pharmaceutical intermediates . The long nonyl chain could also make it a candidate for studies in polymer chemistry, for instance, as a modifier in epoxy resin systems to alter flexibility and properties, or in the development of surfactants . Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

83803-54-7

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

ethyl 3-methyl-3-nonyloxirane-2-carboxylate

InChI

InChI=1S/C15H28O3/c1-4-6-7-8-9-10-11-12-15(3)13(18-15)14(16)17-5-2/h13H,4-12H2,1-3H3

InChI Key

YHCBZNQNUSFQOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(C(O1)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Epoxidation of 2,2-Disubstituted Alkenes

The most common approach involves epoxidation of the corresponding 2,2-disubstituted alkenoates. For example, starting from an alkene with a 3-methyl-3-nonyl substitution and an ethyl ester group, epoxidation with meta-chloroperoxybenzoic acid (mCPBA) or similar peracids under controlled temperature conditions yields the epoxide ring.

Typical conditions:

  • Solvent: Dichloromethane (DCM) or cyclohexane.
  • Temperature: 0 °C to ambient or elevated temperatures (up to 90 °C for more hindered substrates).
  • Reagent: 1.2–1.5 equivalents of mCPBA.
  • Reaction time: Several hours until complete consumption of starting alkene (monitored by ^1H NMR).

This method is supported by related examples where epoxidation of 1,1-disubstituted alkenes produces 2,2-disubstituted epoxides with yields ranging from 55% to 94% depending on conditions and catalyst presence.

Multi-Step Synthesis via Halohydrin Intermediates

Another route involves multi-step synthesis starting from ethyl dibromoacetate and a suitable ketone or alkyl chain precursor:

  • Step 1: Reaction of ethyl dibromoacetate with the alkyl substrate in the presence of samarium diiodide in tetrahydrofuran (THF) at 20 °C for 2 hours to form a halohydrin intermediate.
  • Step 2: Treatment of the halohydrin with potassium hexamethyldisilazane or potassium carbonate in THF or toluene to induce intramolecular cyclization to the epoxide.

Yields for these steps are typically high, with reported isolated yields around 80–90% for similar epoxide esters.

Carbonylation of Epoxides

Carbonylation of 2,2-disubstituted epoxides under high pressure of carbon monoxide (CO) in the presence of catalysts can also produce oxirane carboxylates. This method involves:

  • Use of a catalyst (often a transition metal complex).
  • Pressurization with CO (up to 900 psi).
  • Solvent such as diisopropyl ether.
  • Reaction temperatures around -20 °C to ambient.

This method allows regioselective introduction of the carboxylate group and has been demonstrated for structurally related epoxides.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
Epoxidation with mCPBA mCPBA (1.2–1.5 eq), DCM or cyclohexane, 0–90 °C 55–94 Widely used, mild conditions, good stereocontrol
Multi-step halohydrin cyclization Ethyl dibromoacetate, samarium diiodide, KHMDS, THF 80–90 Requires multi-step, high yield
Carbonylation of epoxides CO (900 psi), transition metal catalyst, iPr2O, -20 °C ~57–83 Specialized, regioselective, requires high pressure

Mechanistic Insights

  • Epoxidation proceeds via electrophilic addition of the peracid oxygen to the alkene double bond, forming the oxirane ring.
  • Halohydrin cyclization involves nucleophilic displacement of halogen by intramolecular alkoxide formation.
  • Carbonylation catalysis involves insertion of CO into the epoxide ring, followed by ring closure to form the carboxylate ester.

Additional Notes

  • Stereochemistry control is critical, especially for 2,2-disubstituted epoxides, which can be achieved by choice of catalyst and reaction conditions.
  • Purification typically involves column chromatography with hexanes and ethyl acetate mixtures.
  • Characterization is confirmed by ^1H and ^13C NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-3-nonyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction reactions can convert the epoxide to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under mild conditions.

Major Products Formed

    Diols: Formed through oxidation.

    Alcohols: Resulting from reduction.

    Substituted Epoxides: Produced via nucleophilic substitution.

Scientific Research Applications

It appears there might be a misunderstanding in the name of the compound you're asking about. Based on the search results, "Ethyl 3-methyl-3-nonyloxirane-2-carboxylate" does not appear to be a known compound. However, "Ethyl 3-methyl-3-phenyloxirane-2-carboxylate" (C12H14O3) is a known chemical compound .

Here's what the available information suggests about ethyl 3-methyl-3-phenyloxirane-2-carboxylate:

Names and Identifiers:

  • IUPAC Name: ethyl 3-methyl-3-phenyloxirane-2-carboxylate
  • Other Names: Several synonyms exist, including Ethyl 3-methyl-3-phenylglycidate, Ethyl 2,3-epoxy-2-methyl-3-phenylpropionate, and others .
  • InChI: InChI=1S/C12H14O3/c1-3-14-11(13)10-12(2,15-10)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3
  • InChIKey: LQKRYVGRPXFFAV-UHFFFAOYSA-N
  • SMILES: CCOC(=O)C1C(O1)(C)C2=CC=CC=C2

Properties:
Search results provide Computed Descriptor information . However, detailed physical and chemical properties like melting point, boiling point, density, etc., are not available within the provided search results.

Applications:
The search results do not specify direct applications of Ethyl 3-methyl-3-phenyloxirane-2-carboxylate. One search result details the application of Ethyl 2-methylindole-3-carboxylate as a reactant in the preparation of antimicrobial agents .

Mechanism of Action

The mechanism of action of ethyl 3-methyl-3-nonyloxirane-2-carboxylate involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The 3,3-dimethyl substitution in the second analog introduces greater steric hindrance, likely reducing reactivity in nucleophilic ring-opening reactions compared to the less hindered target compound .
  • Synthetic Complexity : The longer alkyl chain in the target compound may necessitate specialized epoxidation or protection-deprotection strategies, unlike simpler analogs synthesized via direct esterification .

Functional and Application-Based Comparison

Bioactivity Potential

  • Ethyl acetate extracts of spices (e.g., turmeric, ginger) containing structurally related esters exhibit antifungal and antioxidant properties .

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